S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate
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Overview
Description
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate is a complex organic compound with the molecular formula C10H8O4S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different structural forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Scientific Research Applications
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate: This compound is unique due to its dual thiophene and furan ring structure.
4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl derivatives: These compounds share the thiophene ring but lack the furan ring, leading to different reactivity and applications.
Furan-2-carbothioate derivatives: These compounds contain the furan ring but not the thiophene ring, resulting in distinct chemical properties
Uniqueness
The uniqueness of this compound lies in its combined thiophene and furan rings, which provide a versatile platform for chemical modifications and diverse applications in various fields .
Properties
Molecular Formula |
C10H8O4S2 |
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Molecular Weight |
256.3 g/mol |
IUPAC Name |
S-[(4-hydroxy-5-oxo-2H-thiophen-3-yl)methyl] furan-2-carbothioate |
InChI |
InChI=1S/C10H8O4S2/c11-8-6(5-16-10(8)13)4-15-9(12)7-2-1-3-14-7/h1-3,11H,4-5H2 |
InChI Key |
PPHJVPABWBMYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)S1)O)CSC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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